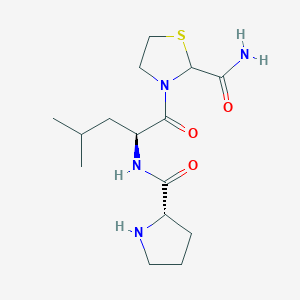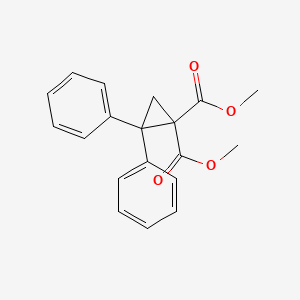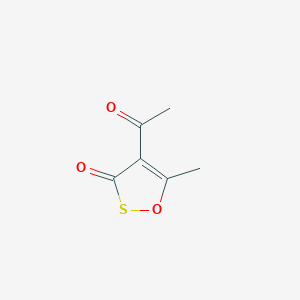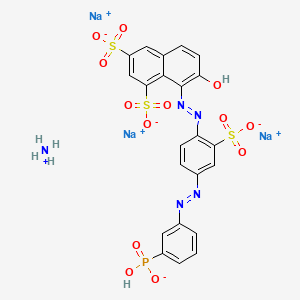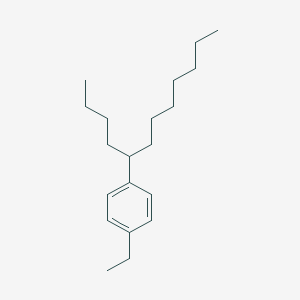![molecular formula C21H10O3S B14478598 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 67307-42-0](/img/structure/B14478598.png)
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound known for its unique structure and properties It is characterized by a fused ring system that includes naphthalene and thioxanthene units, with three ketone groups at positions 5, 8, and 14
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as naphthalene derivatives and thioxanthene intermediates can be reacted in the presence of strong acids or bases to facilitate ring closure and formation of the trione structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione exerts its effects involves interactions with molecular targets and pathways. For instance, its ability to undergo redox reactions can influence cellular processes and enzyme activities. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
- 10,11-Dichloro-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 10,12-Dichloro-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
Comparison: Compared to its chlorinated analogs, 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione is unique due to the absence of chlorine atoms, which can significantly alter its reactivity and applications. The presence of chlorine atoms in similar compounds can enhance their electrophilic properties and influence their behavior in chemical reactions.
Propiedades
Número CAS |
67307-42-0 |
|---|---|
Fórmula molecular |
C21H10O3S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
naphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H10O3S/c22-18-11-5-1-2-6-12(11)20(24)17-14(18)9-10-15-19(23)13-7-3-4-8-16(13)25-21(15)17/h1-10H |
Clave InChI |
YLXXZDMMTKVKKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)C5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


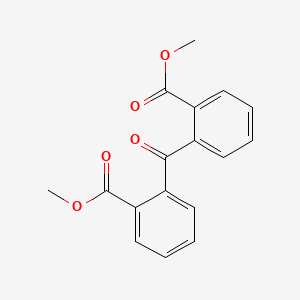
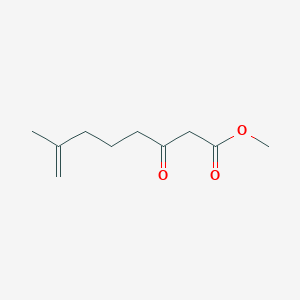
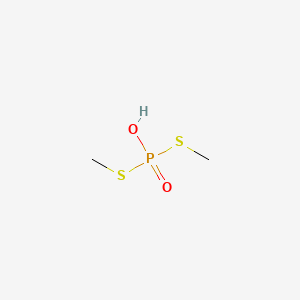
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
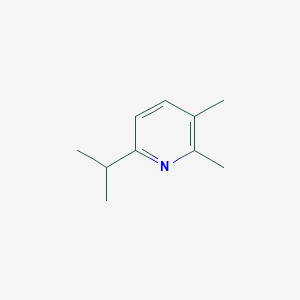
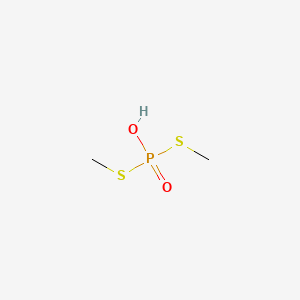
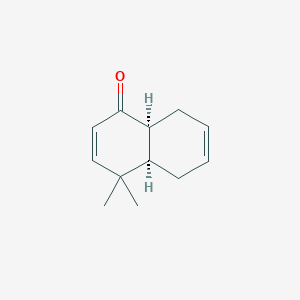
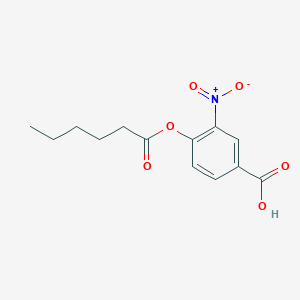
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
